molecular formula C14H15FN4O3S B2771212 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide CAS No. 1788676-55-0

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2771212
CAS No.: 1788676-55-0
M. Wt: 338.36
InChI Key: NOKKHARLLOINJV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a synthetic chemical reagent designed for research applications, featuring a distinctive molecular architecture that combines a benzene sulfonamide group with a pyrazolo-imidazole heterocyclic system. This compound is of significant interest in medicinal chemistry and drug discovery, primarily due to the known pharmacological properties of its core components. The sulfonamide functional group is a prevalent pharmacophore in many bioactive molecules and is frequently investigated for its role as a potent inhibitor of enzymes such as carbonic anhydrases . Furthermore, the imidazole ring is a fundamental building block in biology and pharmacology, found in molecules that exhibit a wide range of activities, including enzyme inhibition . The integration of these features into a single molecule, connected via an ethyl linker, suggests potential for investigating multi-target therapies or for probing complex biological pathways. Researchers may find value in this compound for developing novel kinase inhibitors , given that structurally related pyrazolo-fused heterocycles have been described in patents for their use as such, with potential applications in oncology . Its specific research applications could include exploring its efficacy and mechanism of action in enzyme inhibition assays, cellular models, and other pre-clinical studies. This product is intended for laboratory research purposes only. This compound is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKKHARLLOINJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated and methoxylated benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (BJ14741)

  • Structural Differences : Replaces the 3-fluoro substituent with a 2-methyl group.
  • Electron Effects: Fluorine’s electronegativity enhances hydrogen-bonding capacity, which may improve target affinity in the 3-fluoro analog .
  • Biological Relevance : Methyl groups are metabolically stable but may reduce interactions with polar binding pockets.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences: Features a pyrazolo[3,4-d]pyrimidine core and chromenone system instead of pyrazoloimidazole.
  • Impact on Properties: Molecular Weight: Higher (589.1 g/mol vs. ~334 g/mol for the target compound), likely reducing bioavailability.
  • Functional Groups : The amide linker may confer different pharmacokinetic profiles compared to sulfonamides.

1-{7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one

  • Structural Differences : Substitutes the sulfonamide-ethyl-benzene moiety with an acetyl group and iodine at the 7-position.
  • Impact on Properties :
    • Bulkiness : Iodine’s size may hinder membrane permeability.
    • Reactivity : The ketone group introduces electrophilic character, differing from the sulfonamide’s hydrogen-bonding capacity .

Triazolo[1,5-a]pyrimidine Derivatives ()

  • Core Heterocycle : Replaces pyrazoloimidazole with triazolopyrimidine.
  • Biological Activity : Demonstrated herbicidal and antiviral properties, suggesting divergent target specificity.
  • Substituent Effects : Thione and Schiff base groups in these analogs enhance metal-binding capacity, unlike the sulfonamide’s polar interactions .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
3-Fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide Pyrazoloimidazole 3-F, 4-OCH3, sulfonamide ~334 High electronegativity, moderate solubility
BJ14741 Pyrazoloimidazole 2-CH3, 4-OCH3, sulfonamide 334.39 Increased hydrophobicity
Example 53 (Pyrazolopyrimidine-chromenone) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, amide 589.1 High melting point, low solubility
1-{7-Iodo-pyrazoloimidazol-1-yl}ethan-1-one Pyrazoloimidazole 7-I, acetyl N/A Bulky substituent, electrophilic
Triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolopyrimidine Thione, Schiff base ~300–350 Metal-binding, antiviral activity

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy groups in the target compound optimize electronic interactions for target binding, outperforming methyl or iodine analogs in polar environments .
  • Bioavailability: Lower molecular weight (~334 g/mol) compared to chromenone derivatives (~589 g/mol) may enhance membrane permeability and oral absorption .
  • Synthetic Feasibility : The use of cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazoloimidazole assembly is well-documented, supporting scalable synthesis .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole moiety. Its biological activities are of significant interest due to potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar structures exhibit promising anti-inflammatory properties. For instance, derivatives containing the pyrazole ring have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Study Findings : A series of pyrazole derivatives demonstrated IC50 values ranging from 5.40 µM to 69.15 µM against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation.

  • Case Studies :
    • In a study involving multiple cancer cell lines (MCF7, A549), compounds similar to the target compound showed GI50 values indicating significant cytotoxicity:
      • MCF7: IC50 = 3.79 µM
      • A549: IC50 = 26 µM .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Kinase Activity : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways that promote tumor growth.
  • COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anti-inflammatoryCOX-15.40
Anti-inflammatoryCOX-20.01
AnticancerMCF73.79
AnticancerA54926

Q & A

Q. What are the critical steps and methodologies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazoloimidazole core followed by coupling with the sulfonamide-bearing benzene ring. Key steps include:

  • Nucleophilic substitution to introduce the ethyl linker between the pyrazoloimidazole and sulfonamide groups .
  • Use of N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base to facilitate reactions, ensuring optimal yield and purity .
  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and purification .

Q. How should researchers characterize the compound’s structural integrity?

Essential analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the positions of fluorine, methoxy, and sulfonamide groups via ¹⁹F NMR and ¹H/¹³C NMR .
  • Mass spectrometry (MS) : For verifying molecular weight and fragmentation patterns, especially given the compound’s fluorine and heterocyclic moieties .
  • Elemental analysis : To validate purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro enzyme inhibition assays : Target enzymes like tyrosinase or kinases, given the sulfonamide group’s known role in enzyme binding .
  • Cellular viability assays (e.g., MTT): To evaluate cytotoxicity using cancer or normal cell lines .
  • Docking studies : Preliminary computational modeling to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare derivatives with variations in:

  • Pyrazoloimidazole substituents : Replace fluorine or methoxy groups with halogens (e.g., chlorine) or electron-withdrawing groups to modulate activity .
  • Sulfonamide linkage : Test ethyl vs. propyl linkers to assess flexibility and target binding .
  • Biological activity profiling : Use parallel synthesis to generate analogs and screen against diverse targets (e.g., kinases, GPCRs) .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., Western blotting for downstream target phosphorylation) .
  • Meta-analysis of structural analogs : Identify trends in activity across compounds with shared motifs (e.g., sulfonamide-pyrazole hybrids) .

Q. How can synthesis yield be optimized while maintaining scalability?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
  • Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) if compatible with reaction conditions .
  • Flow chemistry : Evaluate continuous synthesis for high-throughput production of intermediates .

Q. What advanced techniques elucidate the compound’s pharmacokinetic (PK) properties?

  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Plasma protein binding studies : Employ equilibrium dialysis to measure free fraction, critical for dose prediction .
  • In vivo PK profiling : Monitor half-life and bioavailability in rodent models via LC-MS/MS .

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